3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid

Description

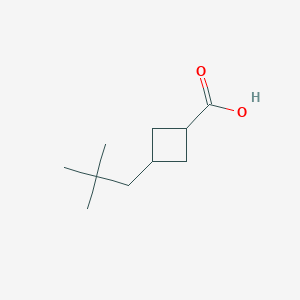

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a branched 2,2-dimethylpropyl (neopentyl) substituent at the 3-position of the cyclobutane ring.

Properties

IUPAC Name |

3-(2,2-dimethylpropyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2,3)6-7-4-8(5-7)9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOLGHJTIOTDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of 2,2-dimethylpropyl bromide with cyclobutene in the presence of a strong base such as sodium hydride. The reaction proceeds under controlled temperature conditions to yield the desired cyclobutane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the cyclobutane ring can interact with hydrophobic regions of biomolecules, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid and selected analogs:

Key Observations:

- Steric Effects : The neopentyl group in the target compound provides greater steric shielding compared to the isopropyl group in 3-isopropylcyclobutane-1-carboxylic acid . This may reduce enzymatic degradation in biological systems.

- Electron-Withdrawing Effects : The trifluoropropyl group in the fluorinated analog introduces strong electronegativity, which can enhance metabolic stability and alter acidity (pKa) of the carboxylic acid moiety.

Physicochemical Properties

Available data on analogs suggest trends:

- Solubility: Fluorinated derivatives (e.g., ) may exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity. The neopentyl group in the target compound likely reduces solubility further.

- Thermal Stability : Branched alkyl chains (e.g., neopentyl or isopropyl) improve thermal stability by restricting conformational mobility .

- Acidity : The trifluoropropyl group in may lower the carboxylic acid’s pKa via inductive effects, enhancing its ionization at physiological pH.

Biological Activity

3-(2,2-Dimethylpropyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclobutane ring substituted with a 2,2-dimethylpropyl group and a carboxylic acid functional group. Its unique structure suggests a variety of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C_{10}H_{18}O_2

- Molecular Weight : 170.25 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects, mechanisms of action, and interaction with various biological targets.

The compound's activity is believed to be mediated through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of lipids or other biomolecules.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. For example:

- Cell Line Studies : In vitro experiments using cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values observed were approximately 15 µM for A549 cells and 20 µM for MCF7 cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF7 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

- Cytokine Production : Studies revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage models.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-alpha | 200 | 90 |

Case Studies

-

Study on Tumor Growth Inhibition :

- A study conducted on mice bearing xenograft tumors showed that administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups.

-

Safety Profile Assessment :

- Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no observed adverse effects on liver or kidney function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.